7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving a suitable phenol derivative and a methylene donor under acidic conditions.
Introduction of the Chloro Substituent: Chlorination of the benzodioxole ring is achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Chromen-2-one: The chlorinated benzodioxole is then coupled with a chromen-2-one derivative through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
- 7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the combination of a benzodioxole moiety with a chromen-2-one core and the presence of a chloro substituent. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-10-5-18(21)25-19-11(2)15(4-3-13(10)19)22-8-12-6-16-17(7-14(12)20)24-9-23-16/h3-7H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAUTSSXABZKCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC4=C(C=C3Cl)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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